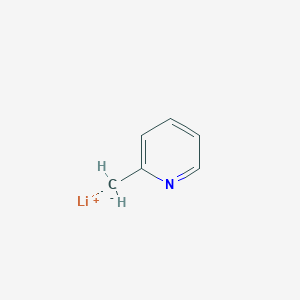

(2-Pyridylmethyl)lithium

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1749-29-7 |

|---|---|

Fórmula molecular |

C6H6LiN |

Peso molecular |

99.1 g/mol |

Nombre IUPAC |

lithium;2-methanidylpyridine |

InChI |

InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1 |

Clave InChI |

BEBIQSRTLZBRRT-UHFFFAOYSA-N |

SMILES |

[Li+].[CH2-]C1=CC=CC=N1 |

SMILES canónico |

[Li+].[CH2-]C1=CC=CC=N1 |

Sinónimos |

(2-pyridylmethyl)lithium |

Origen del producto |

United States |

Synthetic Methodologies for 2 Pyridylmethyl Lithium and Its Derivatives

Direct Metalation Approaches

Direct metalation, or deprotonation, is the most common method for generating (2-pyridylmethyl)lithium. This approach involves the removal of a proton from the methyl group of 2-picoline or a related derivative using a strong base. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring.

Deprotonation of 2-Picoline with Alkyl- and Aryllithium Bases

Alkyllithium reagents, such as n-butyllithium (n-BuLi), and aryllithium reagents, like phenyllithium (B1222949) (PhLi), are sufficiently strong bases to deprotonate 2-picoline. nih.govwikipedia.org The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to -20 °C) to afford the desired this compound. orgsyn.orguni-goettingen.de The pKa of 2-picoline's methyl protons is estimated to be around 34, making bases derived from alkanes (pKa ~50) and arenes (pKa ~43) suitable for quantitative deprotonation. nih.gov

The reaction of 2-picoline with n-BuLi results in the formation of this compound and butane. wikipedia.org This method is widely employed due to the commercial availability and high reactivity of alkyllithium bases. nih.gov Upon formation, the deep reddish color of the solution is characteristic of the picolyl-type lithium species. nih.gov

| Base | Substrate | Solvent | Temperature (°C) | Product | Reference |

| n-Butyllithium | 2-Picoline | THF | -50 to -20 | This compound | orgsyn.org |

| n-Butyllithium | 2,6-Lutidine | THF | -78 | (6-Methyl-2-pyridyl)methyllithium | nih.gov |

| Phenyllithium | 2-Picoline | Not Specified | Not Specified | This compound | nih.gov |

Application of Hindered Lithium Amide Bases (e.g., Lithium Diisopropylamide, Lithium 2,2,6,6-Tetramethylpiperidide)

Hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), offer an alternative to alkyl- and aryllithium reagents for the deprotonation of 2-picoline and its derivatives. nih.govscispace.com These bases are known for their strong basicity and reduced nucleophilicity, which can be advantageous in preventing unwanted side reactions.

LDA, typically prepared in situ from diisopropylamine (B44863) and n-BuLi, can effectively deprotonate 2-picoline derivatives. nih.govscispace.com However, its lower basicity (pKa of diisopropylamine ≈ 36) compared to alkyllithiums means that deprotonation may not be as quantitative. nih.gov In some cases, the use of LDA can lead to lower yields compared to n-BuLi. nih.gov For instance, the deprotonation of a substituted picoline with LDA resulted in a significantly lower yield of the desired product compared to when n-BuLi was used. nih.gov

LiTMP is another sterically hindered, non-nucleophilic base used for metalation. wikipedia.org It is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with n-butyllithium. wikipedia.org The significant steric bulk of LiTMP influences its regioselectivity, often favoring deprotonation at less sterically hindered sites. nih.gov While broadly applied for arene metalations, its specific use for generating the parent this compound is less commonly detailed than LDA. However, it is a potent tool for achieving regioselective functionalization in more complex pyridine systems. wiley.comharvard.edu

| Base | Substrate | Key Features | Reference |

| Lithium Diisopropylamide (LDA) | 2-Picoline Derivatives | Strong, non-nucleophilic base; can be less efficient than n-BuLi. | nih.gov |

| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Pyridine Systems | Highly hindered, non-nucleophilic base; influences regioselectivity. | wikipedia.orgnih.gov |

Directed Ortho-Metalation (DOM) in Pyridine Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In the context of pyridine systems, a directing metalation group (DMG) on the ring can guide an organolithium base to deprotonate an adjacent ortho position. wikipedia.org The nitrogen atom of the pyridine ring itself can act as a directing group, facilitating the deprotonation of the C2 or C6 positions. wiley.com

While the primary focus of this article is the generation of this compound from 2-picoline, the principles of DoM are highly relevant for the synthesis of substituted derivatives. For instance, the pyridine nitrogen can direct the lithiation of a substituent at the 2-position. nih.gov The interaction between the lithium atom of the base and the pyridine nitrogen is thought to lower the activation energy for the deprotonation of the proximal methyl group. This complex-induced proximity effect (CIPE) is a key principle in understanding the reactivity of organolithium bases with pyridine derivatives. benthamopenarchives.com The use of DMGs in combination with hindered bases like LDA or LiTMP allows for precise control over the site of metalation in polysubstituted pyridines. harvard.eduumich.edu

Enhanced Metalation using Lithium Aminoalkoxide Aggregates

The reactivity of organolithium bases can be significantly enhanced by the addition of lithium aminoalkoxides, forming mixed aggregates. researchgate.net These "superbases" exhibit increased basicity and can facilitate the metalation of less acidic substrates. A notable example is the combination of n-BuLi and lithium aminoalkoxides, which has been shown to be highly effective for the deprotonation of pyridine derivatives. researchgate.netnih.gov

The use of these mixed aggregates can overcome challenges associated with competing nucleophilic addition, a common side reaction when using alkyllithiums with pyridines. For example, the reaction of 2-methoxypyridine (B126380) with an alkyllithium alone leads to nucleophilic addition, but in the presence of a lithium aminoalkoxide, clean metalation at the C6 position is achieved. researchgate.net This methodology has been extended to the C2 lithiation of sensitive chloropyridines using a combination of [(trimethylsilyl)methyl]lithium (TMSCH₂Li) and lithium N,N-dimethylaminoethoxide (LiDMAE). umich.edu These findings highlight the potential of lithium aminoalkoxide aggregates to promote efficient generation of pyridyl anions, including this compound and its derivatives, under milder conditions or with substrates that are otherwise unreactive. researchgate.net

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental and widely used method for the preparation of organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, most commonly n-BuLi or t-BuLi. wikipedia.orgharvard.edu

To generate this compound via this route, a suitable precursor such as 2-(halomethyl)pyridine would be required. The reaction of 2-(bromomethyl)pyridine (B1332372) or 2-(iodomethyl)pyridine (B15260134) with an alkyllithium reagent at low temperatures would be expected to yield this compound and the corresponding alkyl halide. This method is particularly advantageous for preparing organolithiums that are difficult to access through direct deprotonation. wikipedia.org The exchange is typically very fast, often proceeding with retention of stereochemistry if applicable. harvard.edu

While direct deprotonation of 2-picoline is the most straightforward route to this compound, lithium-halogen exchange becomes crucial for creating specific lithiated pyridine derivatives where direct deprotonation is not regioselective or is complicated by other reactive sites. For example, the synthesis of 2-bromo-6-lithiopyridine from 2,6-dibromopyridine (B144722) is achieved through a controlled lithium-halogen exchange. mdpi.comsemanticscholar.org

Transmetalation Routes for Anion Generation

Transmetalation is a process where a metal from an organometallic compound is exchanged for another metal. This route can be used to generate this compound from other organometallic precursors of the 2-pyridylmethyl group. For instance, a less reactive organometallic species, such as an organotin or organozinc compound, can be converted to the more reactive organolithium reagent.

An example of a related transmetalation involves the reaction of (bis(2-pyridyl)methyl)lithium with dimethylzinc (B1204448), demonstrating the feasibility of metal exchange at the picolyl position. acs.org In a different context, unstable lithiated pyridines can be transmetalated in situ with zinc chloride to form more stable pyridylzinc reagents. wiley.com This principle can be applied in reverse, where a less electropositive metal derivative of 2-picoline could potentially be treated with an organolithium reagent to generate this compound. This approach is less common for the synthesis of the parent this compound compared to direct deprotonation but offers a valuable synthetic tool for accessing specific organolithium species that may be difficult to prepare directly.

Generation from Precursors via Reductive Pathways

Reductive pathways in organic synthesis utilize reducing agents to furnish target molecules from appropriate precursors. These methods are fundamental in creating a wide array of chemical structures.

Reductive Amination of Pyridine Aldehyde Derivatives

Reductive amination is a versatile and widely used method in organic chemistry for the synthesis of amines. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to afford a more substituted amine. masterorganicchemistry.comlibretexts.org

When applied to pyridine aldehyde derivatives, such as 2-pyridinecarboxaldehyde (B72084), this reaction serves as a robust pathway to N-substituted (2-pyridyl)methylamines (secondary or tertiary amines), rather than the organometallic compound this compound. The reaction condenses the pyridine aldehyde with a primary or secondary amine, and the resulting C=N double bond of the imine is subsequently reduced. masterorganicchemistry.comsid.ir

Various reducing agents can be employed for this transformation. While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, they may lead to the formation of product mixtures when reacting with 2-pyridinecarboxaldehyde. sid.ir In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) often provide cleaner reactions and good yields of the desired amine product. sid.ir The choice of reducing agent is critical, as some, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are notable for their ability to selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com

Research has demonstrated the successful synthesis of various secondary and tertiary amines through the one-pot reductive amination of aldehydes. sid.ir For instance, the reaction of 2-pyridinecarboxaldehyde with different amines in the presence of a reducing agent and an additive like lithium perchlorate (B79767) has been shown to produce the corresponding N-substituted pyridylmethylamines in high yields. sid.ir Another approach involves using a combination of carbon dioxide, water, an iron source, and a palladium on carbon (Pd/C) catalyst to mediate the reductive amination of 2-pyridinecarboxaldehyde with substituted aromatic amines. researchgate.net

Detailed findings from studies on the reductive amination of 2-pyridinecarboxaldehyde are presented below, showcasing the reactants used and the resulting amine products.

Table 1: Examples of Reductive Amination of 2-Pyridinecarboxaldehyde This table is interactive. You can sort and filter the data.

| Aldehyde | Amine | Reducing System/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Aniline | NaBH₄ / LiClO₄ | N-Phenyl-N-(pyridin-2-ylmethyl)amine | 94 | sid.ir |

| 2-Pyridinecarboxaldehyde | Benzylamine | NaBH₄ / LiClO₄ | N-Benzyl-N-(pyridin-2-ylmethyl)amine | 96 | sid.ir |

| 2-Pyridinecarboxaldehyde | Aniline | CO₂ / H₂O / Fe / Pd/C | N-Phenyl-N-(pyridin-2-ylmethyl)amine | 89 | researchgate.net |

| 2-Pyridinecarboxaldehyde | p-Anisidine | CO₂ / H₂O / Fe / Pd/C | N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)amine | 91 | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Pyridylmethyl Lithium

Nucleophilic Addition Reactions

(2-Pyridylmethyl)lithium readily engages in nucleophilic addition reactions with a variety of electrophilic substrates. wikipedia.org The electron-rich carbanion is drawn to electron-deficient centers, leading to the formation of new carbon-carbon bonds.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Similar to other organolithium reagents, this compound adds to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, resulting in a tetrahedral alkoxide intermediate which is subsequently protonated. masterorganicchemistry.comcolby.edu

The general mechanism involves the attack of the nucleophilic carbanion of this compound on the carbonyl carbon. This addition breaks the C=O pi bond, creating an alkoxide intermediate. A subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

| Reactant | Product after workup |

| Aldehyde | Secondary alcohol |

| Ketone | Tertiary alcohol |

| Ester | Tertiary alcohol (after two additions) |

This table illustrates the expected alcohol products from the reaction of this compound with different carbonyl compounds.

While detailed studies focusing specifically on the reaction of this compound with esters are not extensively available in the provided results, the general reactivity pattern of organolithiums with esters suggests that two equivalents of the organolithium reagent would add to the ester. The first addition would form a ketone intermediate, which would then rapidly react with a second equivalent of the organolithium to yield a tertiary alcohol after workup.

Conjugate (1,4-) Additions to α,β-Unsaturated Carbonyl Systems

The reaction of this compound with α,β-unsaturated carbonyl compounds can proceed via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The regioselectivity of this reaction is influenced by several factors, including the nature of the organometallic reagent and the substrate. libretexts.org While hard nucleophiles like organolithium reagents typically favor 1,2-addition, the use of cuprates, such as bis-(2-pyridylmethyl)cyanocuprate, can promote 1,4-addition. researchgate.netlibretexts.org

For instance, the reaction of bis-(2-pyridylmethyl)cyanocuprate with α,β-unsaturated esters that have a γ-hetero-substituent, as well as with oxygenated butenolides, results in the formation of the 1,4-addition product. researchgate.net

1,2-Addition versus 1,4-Addition Selectivity

The selectivity between 1,2- and 1,4-addition is a critical aspect of the reactivity of this compound with α,β-unsaturated systems. libretexts.org As a "hard" nucleophile, this compound generally favors the kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.orglibretexts.org This is because the reaction is typically fast and irreversible. libretexts.orglibretexts.org

In contrast, "soft" nucleophiles tend to favor the thermodynamically controlled 1,4-addition. libretexts.org To achieve 1,4-addition with the 2-pyridylmethyl group, it is often converted into a lithium diorganocopper (Gilman) reagent. These cuprate (B13416276) reagents are softer nucleophiles and selectively add to the β-carbon of the enone system. libretexts.orgopenstax.org For example, the reaction of bis-(2-pyridylmethyl)cyanocuprate with an enone was found to proceed through a 1,2-addition pathway. researchgate.net However, with certain α,β-unsaturated esters and butenolides, the same cuprate reagent gave the conjugate addition product. researchgate.net This highlights that the substrate structure also plays a crucial role in determining the reaction outcome. researchgate.net

| Reagent | Typical Addition Mode to α,β-Unsaturated Ketones |

| This compound | 1,2-Addition libretexts.orglibretexts.org |

| Lithium bis(2-pyridylmethyl)cuprate | 1,4-Addition (Conjugate Addition) libretexts.orgopenstax.org |

This table compares the general regioselectivity of this compound and its corresponding cuprate in reactions with α,β-unsaturated ketones.

Nucleophilic Substitution Reactions with Electrophiles

This compound is a potent nucleophile that reacts with a wide array of electrophiles in substitution reactions. evitachem.com For example, it can react with alkyl halides, such as methyl iodide, to form the corresponding alkylated pyridine (B92270) derivative. rsc.org The reaction proceeds via an SN2 mechanism where the carbanion displaces the halide leaving group.

Furthermore, this compound can participate in condensation reactions with pyridine electrophiles, leading to the formation of polydentate N-donor ligands. researchgate.net The outcome of these reactions can be influenced by the stoichiometry of the reactants, the solvent, and the reaction conditions. researchgate.net

Comparison with Organosodium Reagents in Addition Patterns

The nature of the alkali metal in an organometallic reagent can significantly influence its reactivity. acs.org While direct comparisons of this compound and its sodium analogue in addition reactions are not extensively detailed in the provided search results, general trends in organoalkali metal chemistry can provide insights. The lithium derivative is expected to have a more covalent carbon-metal bond compared to the more ionic carbon-sodium bond. acs.org

In a study comparing organolithium and organosodium complexes, it was observed that their reaction patterns with benzophenone (B1666685) could differ, leading to either nucleophilic addition or deprotonation. acs.org The choice of the metal cation (Li⁺ vs. Na⁺) can also govern the selectivity in palladium-catalyzed reactions involving pyridylmethyl ethers, dictating whether a direct arylation or a tandem arylation/ evitachem.comresearchgate.net-Wittig rearrangement occurs. nih.gov This suggests that the counterion plays a crucial role in the reaction mechanism and product distribution.

Deprotonation and Acid-Base Reactivity

This compound is a strong base capable of deprotonating a variety of acidic protons. wikipedia.org Its basicity is a key feature of its chemical profile and is utilized in various synthetic transformations. The acidity of the methylene (B1212753) protons in 2-methylpyridine (B31789) is significantly increased upon coordination to a metal, facilitating its deprotonation by a strong base like n-butyllithium to form this compound.

The reagent itself can act as a base in reactions with substrates possessing acidic protons. For instance, in reactions with easily enolizable ketones, this compound can act as a base to generate an enolate rather than undergoing nucleophilic addition. acs.org The steric hindrance of the organolithium reagent can also influence its propensity to act as a base versus a nucleophile. wikipedia.org

The basicity of this compound is also evident in its use in directed ortho-metalation reactions, where it can deprotonate activated aromatic C-H bonds. baranlab.org

Formation of Lithium Enolates from Ketones and Esters

This compound, as a potent organolithium reagent, can function as a strong base to deprotonate ketones and esters at the α-position, leading to the formation of lithium enolates. wikipedia.org These intermediates are highly valuable in organic synthesis for the construction of new carbon-carbon bonds. wikipedia.org The reaction is typically conducted at low temperatures, such as -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity and prevent unwanted side reactions. makingmolecules.com

The generally accepted mechanism involves the abstraction of an α-proton from the carbonyl compound by the this compound. This process is essentially an acid-base reaction where the organolithium compound acts as the base and the ketone or ester acts as the acid. wikipedia.org The resulting lithium enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. makingmolecules.com The geometry of the resulting enolate (E or Z) can be influenced by factors such as the structure of the carbonyl compound, the base used, and the reaction conditions. imperial.ac.uk

The formation of lithium enolates using organolithium bases is a cornerstone of many synthetic strategies. makingmolecules.comethz.ch These enolates can then react with a variety of electrophiles, such as alkyl halides or other carbonyl compounds, in subsequent steps to form more complex molecules. The use of a strong, non-nucleophilic base like this compound is often preferred to minimize competitive nucleophilic addition to the carbonyl group. wikipedia.org

Table 1: Formation of Lithium Enolates

| Carbonyl Compound | Product | Reaction Conditions |

| Ketone | Lithium Enolate | This compound, THF, -78 °C |

| Ester | Lithium Enolate | This compound, THF, -78 °C |

Generation of Lithium Acetylides

This compound is also capable of generating lithium acetylides from terminal alkynes. This reaction hinges on the acidity of the terminal C-H bond in alkynes (pKa ≈ 25), which is significantly lower than that of alkanes or alkenes. masterorganicchemistry.com The strong basicity of this compound allows for the efficient deprotonation of the alkyne to form the corresponding lithium acetylide. masterorganicchemistry.com

The process is a straightforward acid-base reaction where the this compound abstracts the terminal proton of the alkyne. masterorganicchemistry.com This generates the lithium acetylide, a powerful nucleophile, and 2-methylpyridine as a byproduct. To ensure the reaction proceeds to completion and to avoid the formation of the less reactive dilithium (B8592608) acetylide, the reaction is often carried out by slowly adding the organolithium reagent to an excess of the alkyne solution at low temperatures. orgsyn.org

Lithium acetylides are versatile intermediates in organic synthesis, primarily used in nucleophilic substitution and addition reactions to form new carbon-carbon bonds. masterorganicchemistry.com Their reaction with alkyl halides or carbonyl compounds provides a direct route to more complex internal alkynes and propargyl alcohols, respectively. orgsyn.org

Table 2: Generation of Lithium Acetylides

| Alkyne | Product | Byproduct |

| Terminal Alkyne | Lithium Acetylide | 2-Methylpyridine |

Ortho-Lithiation and Remote Functionalization in Pyridine Derivatives

The functionalization of pyridine rings is a significant area of research due to the prevalence of pyridine motifs in pharmaceuticals and other biologically active molecules. clockss.org this compound and other organolithium reagents play a crucial role in the directed ortho-lithiation of substituted pyridines. clockss.orgbaranlab.org This process involves a directing metalating group (DMG) on the pyridine ring that coordinates to the lithium atom, directing the deprotonation to the adjacent ortho position. baranlab.org Common DMGs include amides, carbamates, and sulfones. wikipedia.org The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. clockss.org

However, a major challenge in pyridine chemistry is the functionalization at positions remote to the nitrogen atom, particularly the C4 position. chemrxiv.orgnih.gov The inherent electronic properties of the pyridine ring favor nucleophilic attack or deprotonation at the C2 and, to a lesser extent, the C6 positions. chemrxiv.orgresearchgate.net Overcoming this intrinsic reactivity to achieve remote functionalization is a significant synthetic hurdle. chemrxiv.orgnih.govchemrxiv.org Recent studies have shown that while organolithium reagents typically favor C2-metalation, the use of organosodium bases can lead to the formation of the C4-sodiated pyridine, opening up new avenues for remote functionalization. chemrxiv.orgnih.govchemrxiv.org

The regioselectivity of lithiation in pyridine derivatives is highly dependent on the nature of the substituents present on the ring and the lithiating agent used. clockss.orgrsc.org For instance, a 3-oxetane unit on a pyridine ring has been shown to direct ortho-lithiation to the 4-position using n-butyllithium. rsc.org The choice of solvent and the presence of additives like tetramethylethylenediamine (TMEDA) can also significantly influence the outcome of the reaction by altering the aggregation state and reactivity of the organolithium reagent. wikipedia.orgnih.gov

Carbon-Carbon Bond Forming Coupling Reactions

Cross-Coupling Reactions (e.g., Suzuki, Negishi Analogs)

This compound can be utilized as a precursor to organozinc reagents for use in Negishi-type cross-coupling reactions. orgsyn.orgwikipedia.org The transmetalation of the organolithium compound with a zinc halide, such as zinc chloride, generates the corresponding pyridylmethylzinc reagent. nih.govchemrxiv.org This organozinc species can then participate in palladium- or nickel-catalyzed cross-coupling reactions with various organic halides (aryl, vinyl, etc.) to form new carbon-carbon bonds. orgsyn.orgwikipedia.orgorganic-chemistry.org This strategy is particularly valuable for the synthesis of substituted pyridines. nih.govchemrxiv.org

While direct cross-coupling of highly reactive organolithium compounds is challenging due to side reactions, recent advancements have led to the development of palladium catalysts that can facilitate the direct coupling of organolithium reagents with aryl chlorides. advancedsciencenews.comorganic-chemistry.org These methods offer a more direct and atom-economical approach to biaryl synthesis. advancedsciencenews.com

In the context of Suzuki-type couplings, which typically involve organoboron reagents, this compound is not a direct participant. organic-chemistry.org However, the principles of transmetalation are central to both Negishi and Suzuki reactions, where an organometallic compound transfers its organic group to a transition metal catalyst. organic-chemistry.org

Table 3: Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Substrate |

| Negishi | (2-Pyridylmethyl)zinc (from lithium precursor) | Palladium or Nickel | Aryl/Vinyl Halide |

| Suzuki | Organoboron | Palladium | Aryl/Vinyl Halide |

Oxidative Dimerization and C2C Coupling Reactions

The benzylic carbanion of this compound can undergo oxidative dimerization. rsc.org This process involves the formal oxidation of the carbon atom bearing the negative charge, leading to the formation of a new carbon-carbon bond and the creation of a homodimer. rsc.org While common oxidants like iodine and potassium permanganate (B83412) have been reported to be ineffective or lead to decomposition, other conditions can promote this C-C coupling. rsc.org

In a related transformation, the zincation of (2-pyridylmethyl)(trialkylsilyl)amines, derived from the corresponding lithium species, can lead to a C2C coupling reaction to form 1,2-bis(pyridyl)-1,2-bis(triisopropylsilylamido)ethane derivatives. scispace.com This reaction can be promoted by heat, UV irradiation, or by the reaction of the corresponding zinc dihalide complex with methyllithium. scispace.com The mechanism is proposed to involve the precipitation of zinc metal. scispace.com Similarly, metalation with tin(II) bis[bis(trimethylsilyl)amide] can also induce a C-C coupling reaction with the elimination of tin metal. scispace.com

The oxidative coupling of lithium enolates, which can be generated from this compound, is a direct method for synthesizing 1,4-dicarbonyl compounds. nih.gov The selective formation of heterocoupled products from a mixture of two different enolates is thought to be a consequence of the heteroaggregation of the lithium enolates in solution. nih.gov

Alkyl Lithium-Catalyzed Benzylic C-H Bond Addition to α-Alkenes

Recent research has demonstrated that alkyl lithium species can catalyze the addition of the benzylic C-H bond of alkyl pyridines, such as 2-methylpyridine, to non-polar α-alkenes. rsc.orgresearchgate.net This reaction represents a significant advancement as it expands the scope of Brønsted base-catalyzed C-C bond formation beyond traditionally used polar electrophiles like carbonyls and imines. rsc.orgresearchgate.net

In this process, the alkyl lithium, which can be this compound itself or another alkyllithium catalyst, deprotonates the methyl group of 2-methylpyridine to generate the this compound carbanion in situ. This carbanion then acts as a nucleophile, adding to the α-alkene to form a new carbon-carbon bond. rsc.orgnsf.gov This methodology provides an alternative to transition metal-catalyzed reactions for the alkylation of alkyl pyridines with unactivated alkenes. rsc.org

Palladium-Catalyzed Benzylic Arylation Precursors

This compound and its derivatives serve as key precursors in palladium-catalyzed benzylic arylation reactions, enabling the direct formation of aryl(pyridyl)methane structures. These reactions typically proceed through a deprotonative cross-coupling process where a suitable pyridylmethyl precursor is treated with a base to generate a nucleophilic intermediate in situ, which then couples with an aryl halide in the presence of a palladium catalyst.

A notable advancement in this area is the direct arylation of pyridylmethyl silyl (B83357) ethers. nih.govnih.govacs.org In this methodology, a Pd(OAc)₂/NIXANTPHOS-based catalyst system effectively couples various pyridylmethyl silyl ethers with aryl bromides. nih.govnih.govacs.org The reaction is versatile, accommodating both electron-donating and electron-withdrawing groups on the aryl bromide, as well as heteroaryl bromides, to produce the corresponding aryl(pyridyl)methyl alcohol derivatives in good to excellent yields. nih.govnih.gov A key advantage of this protocol is its compatibility with different silyl ether protecting groups and the ability to perform a one-pot cross-coupling and desilylation sequence to directly afford the arylated secondary alcohols. nih.govnih.gov

The choice of base and solvent is critical for optimizing the reaction conditions. Studies have shown that using a combination of a palladium catalyst, a suitable ligand like NIXANTPHOS, and a silyl amide base such as LiN(SiMe₃)₂, NaN(SiMe₃)₂, or KN(SiMe₃)₂ in solvents like toluene, 1,4-dioxane, or THF leads to successful arylation. acs.org The reaction proceeds via the in situ generation of a nucleophilic carbanion from the pyridylmethyl silyl ether, which then participates in the palladium-catalyzed cross-coupling cycle. This approach circumvents the need for pre-functionalized organometallic reagents, thereby reducing waste generation. rsc.org

Furthermore, palladium catalysis has been extended to the carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds of azaarylmethylamines with aryl bromides under an atmosphere of carbon monoxide. rsc.org This process, also utilizing a NIXANTPHOS-based palladium catalyst, allows for the synthesis of α-amino aryl-azaarylmethyl ketones. rsc.org The reaction is believed to proceed through the reversible deprotonation of the benzylic C-H bond to form the active carbanion intermediate. rsc.org

Table 1: Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers

| Catalyst System | Substrate | Aryl Halide | Base | Solvent | Product | Yield (%) | Reference |

| Pd(OAc)₂/NIXANTPHOS | 2-Pyridylmethyl silyl ether | Aryl bromide | MN(SiMe₃)₂ | Toluene, 1,4-dioxane, THF | Aryl(pyridyl)methanol derivative | 57-100 | nih.govnih.govacs.org |

| Pd(OAc)₂/NIXANTPHOS | Azaarylmethylamine | Aryl bromide (with CO) | Not specified | Not specified | α-Amino aryl-azaarylmethyl ketone | Moderate to high | rsc.org |

Mechanistic Characterization

The elucidation of reaction mechanisms involving this compound is crucial for understanding and controlling its reactivity. Spectroscopic techniques and investigations into reaction pathway divergence have provided significant insights into the nature of the intermediates and the factors governing product formation.

Spectroscopic Probes of Reaction Intermediates (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for characterizing the transient species formed during reactions of this compound.

NMR Spectroscopy: ¹H and ¹³C NMR studies have been instrumental in characterizing the anions produced from the reaction of 2-substituted pyridines with butyllithium. deepdyve.com The chemical shifts observed in the NMR spectra of the 2-pyridylmethyl anion (with a lithium counterion) in polar solvents provide information about the charge distribution within the molecule. deepdyve.com Comparisons between the experimental ¹³C chemical shifts and calculated electron densities have shown a linear relationship, indicating that the charge is delocalized over the pyridine ring and the benzylic carbon. deepdyve.com For instance, in the ¹H NMR spectrum of tris(2-pyridylmethyl)amine (B178826) (TPA) functionalized with a stereocenter, the methylene group signals change from a broad singlet to a distinct AB system with a large geminal coupling constant, confirming the structural change. rsc.org Furthermore, hyperpolarized ¹⁵N NMR has been utilized to study ¹⁵N-labeled, deuterated tris(2-pyridylmethyl)amine as a sensor for Zn²⁺, demonstrating the utility of advanced NMR techniques in probing the coordination environment of these ligands. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to monitor the formation and reaction of intermediates in real-time. For example, coupled energy-dispersive X-ray absorption spectroscopy (EDXAS) and UV-Vis spectroscopy have been used to analyze the reaction between an iron(II) complex of tris(2-pyridylmethyl)amine and hydrogen peroxide. researchgate.net This combined approach allows for the derivation of concentration profiles and the structural characterization of elusive reaction intermediates. researchgate.net In the context of lithium-sulfur batteries, operando UV-Vis spectroscopy has revealed the solvent-dependent nature of redox reactions, identifying the dominant polysulfide intermediates. nih.gov While not directly studying this compound, this demonstrates the power of the technique in probing lithium-containing reaction systems. UV-Vis spectra of tris(2-pyridylmethyl)amine-ligated copper(II) complexes show characteristic absorption bands that are sensitive to the coordination environment of the metal center, which can be used to follow reaction progress. nih.govwiley.com

Table 2: Spectroscopic Data for (2-Pyridylmethyl)-type Species

| Species | Technique | Key Observation | Implication | Reference |

| 2-Pyridylmethyl anion (Li⁺ counterion) | ¹³C NMR | Linear relationship between chemical shifts and π-electron densities. | Delocalized anionic charge. | deepdyve.com |

| Methylated tris(2-pyridylmethyl)amine | ¹H NMR | Methylene signal changes to an AB system. | Introduction of a stereocenter. | rsc.org |

| [FeII(TPA)(CH₃CN)₂]²⁺ + H₂O₂ | Coupled EDXAS/UV-Vis | Derivation of spectral and concentration profiles of intermediates. | Structural information for the [FeIII(TPA)(OOH)(X)]²⁺ intermediate. | researchgate.net |

| Ruthenium(II) TPA caged nitriles | UV-Vis | Maxima around 375-380 nm. | Characterization of the caged complexes. | acs.org |

Understanding Reaction Pathway Divergence

The reactivity of this compound and related species can be directed towards different products by altering reaction conditions, a phenomenon known as reaction pathway divergence. This divergence is often influenced by the nature of the electrophile, the solvent, and the presence of additives.

For example, the reaction of lithium 2-pyridylmethylamide with different electrophiles can lead to either N- or C-substitution. researchgate.net Chloroalkanes and phosphanes have been shown to yield different substitution patterns, highlighting the role of the electrophile in directing the reaction pathway. researchgate.net This selectivity arises from the ambident nucleophilic nature of the 2-pyridylmethylamide anion, which has reactive sites at both the nitrogen and the benzylic carbon.

The transmetalation reaction between (bis(2-pyridyl)methyl)lithium and dimethylzinc (B1204448) provides another example of divergent reactivity. acs.org This reaction unexpectedly produces a dimeric zinc complex where dimerization occurs through N→Zn chelation, and the central carbon atom exhibits partial sp³ hybridization, a deviation from the typical planar sp² geometry of (2-pyridyl)methyl anions. acs.org

The development of divergent photocatalytic systems offers a modern approach to controlling reaction pathways. rsc.org By tuning the redox properties of the system, often through the choice of photocatalyst, it is possible to steer a reaction towards one of two distinct products from the same set of starting materials. rsc.org While not directly involving this compound, these principles of redox-regulated divergence could potentially be applied to control its reactivity in photochemical transformations. The choice of solvent can also fundamentally alter reaction pathways, as seen in lithium-sulfur redox reactions where different dominant intermediates are observed in solvents with high versus low donor numbers. nih.gov This solvent-dictated pathway divergence highlights the importance of the reaction medium in controlling the stability and reactivity of intermediates.

Structural Characteristics and Aggregation Phenomena in Solution

Solution-Phase Aggregation Studies

Understanding the aggregation of (2-Pyridylmethyl)lithium in solution has been a significant area of research, employing a variety of sophisticated analytical techniques to probe the nature of the species present.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for elucidating the solution-state structure of this compound and related organolithium compounds. nih.govnih.govgoogle.commdpi.comlibretexts.org

¹H and ¹³C NMR: These techniques provide detailed information about the organic framework of the molecule. Chemical shift changes in the pyridine (B92270) ring and the methylene (B1212753) bridge protons and carbons can indicate the extent of charge delocalization and the proximity of the lithium cation. nih.govacs.org

⁶Li NMR: As a quadrupolar nucleus, ⁶Li is particularly sensitive to its local electronic environment. The chemical shift and multiplicity of the ⁶Li signal can directly inform on the aggregation state (e.g., dimer, tetramer) and the coordination of solvent molecules or additives to the lithium center. nih.govresearchgate.net

¹⁵N NMR: When isotopically labeled, ¹⁵N NMR can provide insights into the coordination of the pyridyl nitrogen to the lithium cation, a key interaction in determining the structure of the aggregates. nih.govwpmucdn.com

DOSY (Diffusion-Ordered Spectroscopy): This powerful NMR technique separates species based on their diffusion coefficients, which are related to their size and shape. DOSY experiments have been instrumental in identifying the presence of different-sized aggregates in solution and have provided evidence for the existence of equilibria between various aggregated forms. nih.govnih.govresearchgate.netrsc.org For instance, DOSY can distinguish between monomeric, dimeric, and higher-order aggregates in solution.

| Spectroscopic Technique | Information Gained on this compound Aggregation |

| ¹H and ¹³C NMR | Provides data on the organic structure, charge distribution, and conformational changes. nih.govacs.org |

| ⁶Li NMR | Directly probes the lithium environment, revealing aggregation state and coordination. nih.govresearchgate.net |

| ¹⁵N NMR | Elucidates the involvement of the pyridyl nitrogen in lithium coordination. nih.govwpmucdn.com |

| DOSY | Separates and identifies different aggregate sizes based on their diffusion rates. nih.govnih.govresearchgate.netrsc.org |

The choice of ethereal solvent has a profound impact on the aggregation state of this compound. nih.govosi.lvresearchgate.net Solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dimethoxyethane (DME) differ in their coordinating ability, which in turn affects the stability of the various aggregates.

Generally, more strongly coordinating solvents like THF and DME favor the formation of lower-order aggregates, such as dimers and monomers, by solvating the lithium cations and breaking down larger aggregates. nih.govresearchgate.net Diethyl ether, being a less coordinating solvent, tends to support the existence of higher-order aggregates. nih.govresearchgate.net The equilibrium between these species is dynamic and solvent-dependent. For instance, in THF, this compound may exist predominantly as solvated dimers, while in diethyl ether, tetrameric or even larger aggregates might be more prevalent. nih.govresearchgate.net

The addition of strong chelating agents like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) can significantly alter the aggregation state of organolithium compounds. osi.lvmt.com These additives effectively compete with the solvent and the pyridyl nitrogen in coordinating to the lithium cation.

TMEDA, a bidentate ligand, can chelate to lithium, breaking down larger aggregates into smaller, more reactive species, often monomers or dimers. osi.lvmt.com HMPA is an even more potent coordinating agent and can lead to the formation of solvent-separated ion pairs, where the lithium cation is fully encapsulated by HMPA molecules. wikipedia.org The use of these additives can therefore be a powerful tool to control the reactivity of this compound by manipulating its aggregation state. wikipedia.orgmdpi.com

Dynamic NMR (DNMR) studies have revealed that even within a specific aggregate, this compound is not static. researchgate.net These studies have provided evidence for restricted rotation around the C-CH₂ bond connecting the methylene group to the pyridine ring. researchgate.net The energy barrier for this rotation can be determined by variable temperature NMR experiments, providing insights into the rigidity of the aggregated structure. This conformational dynamism can have implications for the reactivity of the compound. rsc.orgacs.orgresearchgate.net

Molecular Aggregation Models (e.g., Dimeric, Tetrameric, Hexametric Species)

Based on spectroscopic data and theoretical calculations, several models for the aggregation of this compound have been proposed. wikipedia.org In solution, it is generally accepted that an equilibrium exists between different aggregates, with the position of the equilibrium depending on the conditions.

Dimers: Dimeric structures are commonly observed, especially in coordinating solvents like THF. mdpi.com In these structures, two this compound units are held together by lithium-carbon and lithium-nitrogen interactions.

Tetramers: In less coordinating solvents or at higher concentrations, tetrameric aggregates may form. These often adopt a cubane-like structure, similar to that observed for other organolithium compounds like methyllithium. wikipedia.org

Higher-order Aggregates: The existence of even larger aggregates, such as hexamers, has also been suggested under certain conditions. rsc.org

It is important to note that these are simplified models, and the actual structures in solution can be more complex, involving coordinated solvent molecules.

| Aggregate Model | Description |

| Monomer | A single, highly reactive unit of this compound, often solvated. researchgate.net |

| Dimer | Two units associated through Li-C and Li-N bonds, common in coordinating solvents. mdpi.com |

| Tetramer | Four units forming a cubane-like structure, favored in non-polar solvents. wikipedia.org |

| Hexameter and Higher Aggregates | Larger clusters that may exist under specific conditions. rsc.org |

Relationship Between Aggregation State and Reactivity

A fundamental principle in organolithium chemistry is the intimate link between aggregation and reactivity. mt.comresearchgate.net Generally, it is believed that the less aggregated species, particularly the monomer, are the most reactive nucleophiles. researchgate.net This is because the carbon-lithium bond in monomers is more polarized and the carbanionic center is more accessible to electrophiles.

Therefore, reaction conditions that favor the disaggregation of this compound, such as the use of strongly coordinating solvents or chelating additives, typically lead to an increase in its reactivity. wikipedia.orgresearchgate.net However, it is also important to consider that in some cases, aggregated species themselves can be reactive, or that the reaction may proceed through a mechanism involving an aggregate. wikipedia.org The precise nature of the reactive species in any given transformation depends on the specific substrate and reaction conditions.

Computational and Theoretical Studies of 2 Pyridylmethyl Lithium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and popular computational method for studying organometallic systems due to its favorable balance of accuracy and computational cost. google.com It allows for detailed investigation of electronic structures, geometries, and reaction pathways.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed step-by-step mechanisms. This includes the characterization of short-lived transition states and intermediates. acs.org Studies on the lithiation of tertiary amines, a process closely related to the formation and reaction of (2-pyridylmethyl)lithium, have demonstrated the power of DFT in understanding reaction pathways. For instance, in Lewis acid-promoted lithiations, DFT calculations have shown that an initial syn-lithiation intermediate can be formed. researchgate.net Subsequent equilibration can lead to a more stable anti-intermediate, particularly in solvents with a high dielectric constant. researchgate.net This computational insight explains experimentally observed phenomena, such as the reversal of enantioselectivity depending on reaction conditions. researchgate.net

The process involves locating stationary points on the potential energy surface, which are confirmed through frequency calculations. acs.org The connection between a transition state and the corresponding reactant and product intermediates is verified using Intrinsic Reaction Coordinate (IRC) calculations. acs.org For reactions involving this compound, DFT can model the coordination of the lithium atom to the pyridine (B92270) nitrogen and the carbanionic center, and how this interaction influences the approach of an electrophile. The calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. rsc.orgnih.gov

Table 1: Illustrative Relative Energies of Lithiated Intermediates Calculated by DFT This table is based on findings for related lithiated amine systems and illustrates the type of data generated from DFT calculations. researchgate.net

| Intermediate | Gas Phase (kcal/mol) | Solvent (THF, PCM) (kcal/mol) | Solvent (High Dielectric, PCM) (kcal/mol) |

| syn-Intermediate | 0.0 | 0.0 | 3.5 |

| anti-Intermediate | 1.5 | -0.8 | -2.0 |

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. cp2k.orgijntr.org For this compound complexes, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. ijntr.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

DFT studies on related N-donor ligand complexes reveal how the coordination environment affects the geometry. For example, in complexes with bis(2-pyridylmethyl)amine ligands, the geometry can range from five-coordinate trigonal bipyramidal to six-coordinate octahedral, depending on the metal and other coordinating species. researchgate.net In the case of this compound, DFT can predict whether it exists as a monomer, dimer, or higher aggregate in different environments, and how the Li-C and Li-N bond distances change with aggregation or solvation.

Electronic structure analysis, often involving the examination of frontier molecular orbitals (HOMO and LUMO), provides insights into the chemical behavior of the complex. The energy and distribution of the HOMO indicate the nucleophilic character of the carbanionic center, while the LUMO suggests sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the kinetic stability of the molecule. dntb.gov.ua

Table 2: Representative Geometric Parameters from DFT Optimization of a Metal Complex with a Pyridylmethyl Ligand This table presents typical data obtained from DFT geometry optimizations on related systems. researchgate.net

| Parameter | Bond Length (Å) / Angle (°) |

| Metal-N(pyridine) | 2.21 |

| Metal-N(amine) | 2.25 |

| Metal-Cl | 2.29 |

| N(pyridine)-Metal-N(pyridine) | 80.5 |

| Cl-Metal-Cl | 95.7 |

The interaction between the lithium cation and the (2-pyridylmethyl) ligand is crucial to the compound's structure and reactivity. DFT calculations allow for a detailed exploration of these interactions. The pyridine nitrogen acts as an intramolecular coordinating group, which can significantly stabilize the organolithium species. This intramolecular chelation can influence the aggregation state and the reactivity of the carbanion.

Computational studies on analogous systems, such as tris(2-pyridylmethyl)-azaphosphatrane (TPAP) complexes, show that ligands can adapt their donor strength based on the electronic demand of the metal center. rsc.org This is often evidenced by changes in bond lengths, such as the transannular distance between nitrogen and phosphorus atoms in TPAP, which correlates with the Lewis acidity of the coordinated metal. rsc.org For this compound, DFT can quantify the strength of the Li-N interaction and reveal any cooperative effects between the pyridine ring and the carbanionic center in binding the lithium ion. Furthermore, computations on BF₃-promoted lithiations have revealed close contacts between the lithium atom and a fluorine atom from the Lewis acid, indicating a stabilizing Li-F interaction that facilitates the reaction. researchgate.net

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual DFT provides a framework for defining and calculating chemical concepts and reactivity principles from the electron density. mdpi.comrsc.org It offers a quantitative basis for widely used chemical concepts like electronegativity and chemical hardness. pku.edu.cn

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. frontiersin.org

Chemical Hardness (η): Measures the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. frontiersin.org

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. mdpi.comrsc.org

For a nucleophile like this compound, these descriptors can be used to predict its reactivity towards a range of electrophiles. A high chemical potential and low hardness would indicate a strong nucleophile. By calculating these indices for this compound and potential reaction partners, it is possible to rationalize and predict reaction outcomes based on principles like the maximum hardness principle, which suggests that reactions proceed in the direction that increases the hardness of the total system. frontiersin.org

Table 3: Key Conceptual DFT Reactivity Indices This table defines the primary descriptors used in CDFT to assess reactivity. mdpi.compku.edu.cnfrontiersin.org

| Descriptor | Definition | Chemical Interpretation |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution; related to stability. |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

| (I = Ionization Potential, A = Electron Affinity) |

Theoretical Insights into Stereoselectivity

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of asymmetric reactions. DFT calculations can determine the energies of the various diastereomeric transition states that lead to different stereoisomeric products. According to transition state theory, the product ratio is determined by the difference in the free energies of these competing transition states.

Computational studies have successfully unraveled the origins of stereoselectivity in reactions involving chiral ligands or auxiliaries. acs.orgrsc.org For instance, in the lithiation of a tertiary amine using a chiral lithium amide base, DFT calculations can model the diastereomeric transition states for the deprotonation step. In the BF₃-promoted lithiation-substitution of N-ethylpyrrolidine, DFT calculations showed the syn-lithiated intermediate to be the kinetic product. researchgate.net However, allowing this intermediate to equilibrate (via a warm-cool cycle) led to the more thermodynamically stable anti-intermediate, which then reacted with the electrophile to give the opposite enantiomer. researchgate.net The calculations revealed that while the syn intermediate is more stable in the gas phase, solvent effects favor the anti arrangement, explaining the observed reversal in stereoselectivity. researchgate.net These theoretical models provide a deep, quantitative understanding of the non-covalent interactions, such as steric hindrance and hydrogen bonding, that govern stereocontrol. rsc.org

Computational Modeling of Aggregation Phenomena

Computational and theoretical studies have been instrumental in elucidating the aggregation phenomena of this compound, a key aspect of its structure and reactivity. Like many organolithium compounds, this compound tends to form aggregates, and understanding the nature and stability of these assemblies is crucial for predicting its chemical behavior.

Detailed research, combining X-ray crystallography with Density Functional Theory (DFT) calculations, has provided significant insights into a solvated form of this compound. Specifically, the tetrahydrofuran (B95107) (THF) solvate, [2-CH2Li(THF)2C5H4N], has been shown to exist as a dimer in the solid state. researchgate.netmaynoothuniversity.ie Computational modeling has been pivotal in analyzing the electronic structure and bonding within this aggregate.

Gas-phase DFT calculations (B3LYP/6-311+G(d)) on the dimeric structure, [2-CH2Li(THF)2C5H4N]2, have confirmed the stability of this arrangement. researchgate.netmaynoothuniversity.ie A defining feature of this dimer is a non-planar eight-membered [NCCLi]2 ring. researchgate.netmaynoothuniversity.ie Within this ring, the primary interaction is between a lithium atom and the exocyclic methylene (B1212753) carbon atom of the adjacent picolyl unit. researchgate.netmaynoothuniversity.ie This computational finding was crucial in supporting the experimental observation of significant carbanionic character at the methylene carbon. researchgate.netmaynoothuniversity.ie

The optimized geometry from these calculations provides precise data on the interatomic distances and angles within the dimer, corroborating the experimental crystal structure data.

Table 1: Selected Computed Bond Parameters for the Dimeric Aggregate of [2-CH2Li(THF)2C5H4N]2 Data obtained from gas-phase DFT calculations (B3LYP/6-311+G(d)).

| Parameter | Bond/Angle | Value |

| Bond Length | Li1–N1 | 2.023(2) Å |

| Bond Length | N1–C1 | 1.390(2) Å |

| Bond Length | C1–C6 | 1.382(2) Å |

| Bond Length | C6–Li1' | 2.285(2) Å |

| Bond Length | Li1–O1 (THF) | 1.989(2) Å |

| Bond Length | Li1–O2 (THF) | 1.979(2) Å |

| Angle | Li1–N1–C1 | 121.7(1)° |

| Angle | N1–C1–C6 | 120.4(1)° |

| Angle | C1–C6–Li1' | 107.3(1)° |

| Angle | N1–Li1–C6' | 110.8(1)° |

Further computational analysis using Natural Bond Orbital (NBO) calculations has been employed to probe the charge distribution within the aggregated system. maynoothuniversity.ie These calculations reveal the extent of negative charge localization on the nitrogen and, more significantly, on the exocyclic carbon atom. A comparative analysis of the NBO charges for the THF-solvated dimer alongside other known solvates, such as the aza-allyl and enamido forms, highlights the unique electronic nature of this carbanionic aggregate. maynoothuniversity.ie The charge on the deprotonated methylene carbon (C6) in the THF solvate is notably more negative than in other structurally characterized forms, providing quantitative support for its description as a carbanionic species. maynoothuniversity.ie

Table 2: Comparative NBO Charges (in e) for Key Atoms in Different this compound Solvates Data from computational analyses on various solvated structures. maynoothuniversity.ie

| Compound | Charge on N1 | Charge on C6 (Methylene) |

| [2-CH2Li(THF)2C5H4N]2 (Carbanionic form) | -0.68 | -0.80 |

| [2-CH2Li(2-Picoline)C5H4N] (Aza-allyl form) | -0.78 | -0.31 |

| [2-CH2Li(PMDETA)C5H4N] (Enamido form) | -0.74 | -0.32 |

| 2-Picoline (in Aza-allyl structure) | -0.56 | +0.06 |

These computational models are essential for interpreting experimental data and for building a comprehensive understanding of the structure-reactivity relationships in this compound systems. They confirm that the aggregation state and the specific coordination environment of the lithium ions play a critical role in determining the electronic distribution and, consequently, the chemical nature of the picolyl anion.

Applications of 2 Pyridylmethyl Lithium in Complex Organic Synthesis

Stereoselective and Enantioselective Transformations

The prochiral nature of the methylene (B1212753) carbon in (2-Pyridylmethyl)lithium allows for its participation in reactions that generate new stereocenters. The control of this stereochemistry is a key focus, achieved through various methodologies.

Chiral Lithium Amides (CLAs) are highly effective reagents for inducing asymmetry in reactions involving carbanions. nih.gov They can function as chiral bases for enantioselective deprotonation or as chiral auxiliaries that influence the facial selectivity of a nucleophilic attack. iupac.orgrsc.org In the context of 2-alkylpyridines, CLAs can facilitate direct enantioselective reactions by acting as traceless stereodirecting groups. digitellinc.com

The general principle involves the formation of a mixed aggregate between the this compound and the chiral lithium amide. This complexation creates a chiral environment around the nucleophilic carbon, dictating the trajectory of its approach to an electrophile and resulting in the preferential formation of one enantiomer over the other. The efficacy of this approach is dependent on the structure of the chiral amide, with C2-symmetric bases often providing high levels of asymmetric induction. iupac.org

Table 1: Representative Chiral Lithium Amides in Asymmetric Synthesis

| Chiral Amide | Structure Type | Common Application |

|---|---|---|

| Lithium (R,R)-bis(1-phenylethyl)amide | C2-Symmetric | Asymmetric deprotonation, conjugate additions |

| Lithium (R)-N-benzyl-1-phenylethylamide | C1-Symmetric | Michael additions |

This table illustrates examples of chiral lithium amides used to induce stereoselectivity in reactions involving lithiated species.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, also known as Mannich bases. oarjbp.comnih.gov When this compound acts as the nucleophile in a Mannich-type reaction, adding to an imine or its equivalent, a new β-amino ketone derivative is formed.

The diastereoselectivity of this transformation can be controlled by the existing stereocenters in the electrophile (substrate control) or by the use of chiral auxiliaries. For instance, the addition of a lithiated species to a chiral N-tert-butanesulfinyl imine often proceeds with high diastereoselectivity. semanticscholar.org The sulfinyl group directs the nucleophilic attack to one of the diastereotopic faces of the imine. A proposed transition state model for such reactions involves the coordination of the lithium cation to the sulfinyl oxygen and the imine nitrogen, creating a rigid, chair-like structure that favors one specific approach of the nucleophile.

Reaction Scheme: Diastereoselective Mannich-type Reaction

Construction of Advanced Organic Scaffolds

Stereoselective Synthesis of Complex Polyannular Heterocycles

The application of this compound in the stereoselective synthesis of complex polyannular heterocycles, while a specialized area of research, showcases its potential in creating intricate molecular scaffolds. The nucleophilic character of this compound allows for its addition to various electrophiles, and when chiral substrates or auxiliaries are employed, this can proceed with a high degree of stereocontrol.

Detailed research in this area is exemplified by the diastereoselective addition of this compound to chiral imines. For instance, the reaction of this compound with imines derived from chiral amines can lead to the formation of chiral diamines, which are precursors to various alkaloids and other biologically active nitrogen-containing heterocycles. The stereochemical outcome of such reactions is often dictated by the stereochemistry of the starting chiral amine, allowing for the synthesis of specific diastereomers.

While comprehensive studies detailing the synthesis of a broad range of complex polyannular heterocycles using this reagent are not abundant, the principles of asymmetric synthesis suggest its utility. The addition of this compound to chiral aldehydes or ketones, for example, can generate chiral alcohols. These intermediates can then undergo subsequent intramolecular cyclization reactions to form polycyclic systems with defined stereochemistry. The pyridine (B92270) nitrogen in the newly introduced group can also play a crucial role in directing subsequent transformations or in the final biological activity of the molecule.

The table below summarizes a representative example of a stereoselective reaction involving a substituted pyridylmethyllithium derivative, highlighting the potential for achieving high diastereoselectivity.

| Reactant 1 | Reactant 2 (Chiral Electrophile) | Product | Diastereomeric Ratio (d.r.) | Yield |

| (6-Methyl-2-pyridyl)methyllithium | Chiral N-sulfinylimine | Chiral diamine | >95:5 | Good |

This table is illustrative of the types of stereoselective reactions possible with pyridylmethyllithium derivatives. Specific yields and reaction conditions are dependent on the exact substrates and experimental setup.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceutical and agrochemical compounds due to its ability to engage in hydrogen bonding and other intermolecular interactions, as well as its metabolic stability. nih.gov this compound serves as a key building block for the synthesis of various intermediates that are subsequently elaborated into these final products.

In the pharmaceutical industry, substituted pyridines are integral components of drugs targeting a wide range of diseases. The introduction of the 2-pyridylmethyl group can be a critical step in the synthesis of these active pharmaceutical ingredients (APIs). For example, derivatives of 2-aminomethylpyridine are precursors to compounds with antihistaminic and anti-ulcer properties. The nucleophilic nature of this compound allows for its reaction with a variety of electrophiles to construct the carbon skeleton of these pharmaceutical intermediates.

In the agrochemical sector, pyridine-based compounds are extensively used as insecticides, herbicides, and fungicides. nih.govresearchgate.net A prominent class of insecticides, the neonicotinoids, often feature a chloropyridinylmethyl group. While many synthetic routes to neonicotinoids like imidacloprid (B1192907) and acetamiprid (B1664982) utilize 2-chloro-5-chloromethylpyridine as an electrophile, the strategic use of this compound as a nucleophile in the synthesis of analogues or alternative agrochemicals is a viable approach. For instance, the reaction of this compound with suitable electrophiles can lead to the formation of key intermediates for novel pesticides.

The following table provides examples of the types of intermediates that can be synthesized using this compound and their potential applications in the pharmaceutical and agrochemical fields.

| Intermediate Synthesized | Potential Application Area | Example of Final Product Class |

| 2-(2-Pyridyl)ethan-1-amine derivatives | Pharmaceuticals | Antihistamines |

| 1-(2-Pyridyl)propan-2-one derivatives | Pharmaceuticals | Anti-inflammatory agents |

| Substituted (2-pyridylmethyl)phosphonates | Agrochemicals | Herbicides |

| 2-(2-Pyridyl)acetonitrile derivatives | Agrochemicals | Insecticides |

This table illustrates the versatility of this compound in generating valuable intermediates for different sectors.

Coordination Chemistry Derived from 2 Pyridylmethyl Lithium Precursors

Synthesis of Polydentate Pyridylmethylamine Ligands

(2-Pyridylmethyl)lithium serves as a key precursor for the generation of various polydentate pyridylmethylamine ligands. The synthetic strategies often involve the alkylation of amines with picolyl halides, which are readily derived from the corresponding picolyl lithium species.

Tris(2-pyridylmethyl)amines (TPA/TPMA) and their Analogs

Tris(2-pyridylmethyl)amine (B178826) (TPA or TPMA) is a well-established tripodal, tetradentate ligand that has been extensively utilized in coordination chemistry. wikipedia.org Its synthesis can be achieved through the alkylation of 2-picolylamine with two equivalents of 2-(chloromethyl)pyridine. wikipedia.org This versatile ligand forms stable complexes with a wide variety of metals. rsc.org

A novel synthetic approach involves the reductive amination of a pyridine (B92270) aldehyde precursor using sodium triacetoxyborohydride (B8407120), offering mild reaction conditions and high yields. rsc.org Furthermore, post-functionalization of the TPA scaffold at the benzylic position has been reported, opening avenues for the creation of new derivatives with tailored properties. rsc.orgrsc.org This is achieved by deprotonation of a methylene (B1212753) group using a strong base like butyl lithium, followed by reaction with an electrophile. rsc.org

Analogues of TPA with substituents on the pyridine rings have also been synthesized to modulate the electronic and steric properties of the resulting metal complexes. acs.orgacs.orgnih.govrsc.org For instance, TPA derivatives with methyl groups at the 6-position of the pyridine rings, such as ((6-methyl-2-pyridyl)methyl)bis(2-pyridylmethyl)amine (Me1tpa), bis((6-methyl-2-pyridyl)methyl)(2-pyridylmethyl)amine (Me2tpa), and tris((6-methyl-2-pyridyl)methyl)amine (Me3tpa), have been prepared and studied. acs.orgnih.gov Similarly, TPA ligands with 6-phenyl substituents have been synthesized to investigate their impact on the coordination chemistry and reactivity of copper(II) complexes. acs.org The synthesis of TPA ligands with 6-hydroxymethyl substituents has also been reported. rsc.org

Bis(2-pyridylmethyl)amine-based Ligands

Bis(2-pyridylmethyl)amine (BPMA) and its derivatives are another important class of ligands readily accessible from this compound precursors. These tridentate ligands are typically synthesized by reacting two equivalents of a 2-picolyl halide with a primary amine. The N-substituent on the amine can be varied to create a library of ligands with different steric and electronic properties. For example, ligands such as N,N-bis(2-pyridylmethyl)ethylamine (bpea) and N,N-bis(2-pyridylmethyl)methylamine (bpma) have been synthesized and used to prepare binuclear copper(II) complexes. tandfonline.com

The synthesis of di(2-picolyl)amine (DPA) can be achieved through a two-step process involving the formation of N-(2-pyridylmethyl)-2-pyridylmethanimine, followed by its reduction. polimi.it Derivatives of DPA have been prepared through alkylation of the secondary amine. polimi.it

Oligo-α-Pyridylamide Ligands

Oligo-α-pyridylamide ligands are extended polypyridine chains that are crucial for the construction of linear metal atom chains. The synthesis of novel oligo-α-pyridylamino ligands such as tripyridyldiamine (H2tpda), tetrapyridyltriamine (H3teptra), and pentapyridyltetramine (H4peptea) has been reported. rsc.org The lithiation of these proligands is a key step in preparing them for transmetalation reactions to form extended metal atom chains (EMACs). mdpi.com For instance, the lithiation of N2-(trimethylsilyl)-N6-{6-[(trimethylsilyl)amino]pyridin-2-yl}pyridine-2,6-diamine (H3L) with n-BuLi yields a dimeric trilithium salt, which is a useful intermediate for accessing high-nuclearity EMACs. mdpi.comunimore.it

Metal Complexation Studies

The polydentate pyridylmethylamine ligands derived from this compound precursors exhibit a rich coordination chemistry with a wide range of transition metals. The resulting complexes display diverse geometries and have been investigated for their interesting magnetic, electronic, and reactive properties.

Formation of Transition Metal Complexes (e.g., with Cu(II), Co(II), Fe(II), Ni(II), Zn(II), Pd(II), Ru(II))

The tetradentate TPA ligand and its analogs form stable complexes with numerous transition metals, typically resulting in a distorted trigonal bipyramidal or octahedral geometry around the metal center. nih.gov

Copper(II) Complexes: A vast number of Cu(II) complexes with TPA and its derivatives have been synthesized and characterized. acs.orgacs.orgnih.govrsc.orgnih.gov These complexes often serve as models for the active sites of copper-containing enzymes. nih.gov The coordination geometry of these complexes can be influenced by the substituents on the TPA ligand. For example, CuII(TPA)(CH3CN)2 exhibits a trigonal bipyramidal structure, while the introduction of phenyl groups at the 6-position of the pyridine rings can lead to distorted square pyramidal or intermediate geometries. acs.org

Cobalt(II) Complexes: Cobalt(II) complexes with TPA and bis(2-pyridylmethyl)amine-based ligands have been extensively studied. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net For instance, the reaction of TPA with CoCl2 can yield both six-coordinate [(TPA)CoCl2] and five-coordinate [(TPA)CoCl]Cl complexes. researchgate.net The reactivity of these complexes towards dioxygen has been a subject of interest, with some showing oxidative C-N bond cleavage of the supporting ligand. rsc.org

Iron(II) Complexes: Iron(II) complexes of TPA and its derivatives have been investigated, particularly in the context of spin crossover (SCO) behavior. researchgate.netrsc.org The combination of TPA with various neutral bidentate ligands allows for the fine-tuning of the spin transition temperature. rsc.org Di-(2-pyridylmethyl)amine (DPMA) has been shown to form low-spin Fe(II) complexes, which is unusual for polyamine ligands without conjugation in the chelate ring. rsc.org

Nickel(II) Complexes: The first reported metal complex of TPA was with Nickel(II). nih.gov Ni(II) complexes of DPMA have also been synthesized and characterized, with [Ni(DPMA)2]2+ exhibiting a high ligand field strength. rsc.org

Zinc(II) and Palladium(II) Complexes: Zinc(II) and Palladium(II) complexes with pyridylmethylamine ligands have also been prepared. acs.orgrsc.orgnih.govscience.gov For instance, new Pd(II) and Zn(II) Schiff base complexes derived from 2-hydroxybenzohydrazide (B147611) have been synthesized and characterized. nih.gov

Ruthenium(II) Complexes: A variety of Ru(II) complexes with TPA and bis(2-pyridylmethyl)amine (bpma) ligands have been synthesized. nih.govresearchgate.netrsc.orgacs.orgwayne.edu These include mononuclear and dinuclear species, with some exhibiting interesting photochemical properties, such as the light-induced release of caged nitriles or heterocycles. acs.orgwayne.edu

Table 1: Selected Transition Metal Complexes with Pyridylmethylamine Ligands

| Ligand | Metal Ion | Complex Formula | Reference |

|---|---|---|---|

| TPA | Cu(II) | [(TPA)Cu(4'-RPhC(O)CHC(O)4'-R-Ph)]ClO4 | nih.gov |

| TPA | Cu(II) | Cu(H2O)(tpa)2 | acs.orgnih.gov |

| TPA | Ru(II) | [RuCl(DMSO)(TPA)]ClO4 | nih.gov |

| TPA | Fe(II) | FeII(TPMA)(en)2 | rsc.org |

| TPA | Co(II) | [(TPA)CoCl2] | researchgate.net |

| TPA | Ni(II) | Ni(H2O)2(tpma)2·2H2O | rsc.org |

| TPA | Zn(II) | Zn(sac)(H2O)(tpma) | rsc.org |

| Me1tpa | Cu(II) | [CuCl(Me1tpa)]ClO4 | acs.orgnih.gov |

| Me2tpa | Cu(II) | [CuCl(Me2tpa)]ClO4 | acs.orgnih.gov |

| Me3tpa | Cu(II) | [CuCl(Me3tpa)][CuCl2(Me3tpa)]ClO4 | acs.orgnih.gov |

| bpma | Ru(II) | cis,fac-[Ru(bpma)(CO)2Cl]PF6 | researchgate.net |

| bpma | Co(II) | [CoII(bpma)2]2+ | rsc.org |

| DPMA | Fe(II) | [Fe(DPMA)2]2+ | rsc.org |

| DPMA | Ni(II) | [Ni(DPMA)2]2+ | rsc.org |

| bpea | Cu(II) | Cu2(bpea)2(µ-C2O4)2·H2O | tandfonline.com |

| bpma | Cu(II) | Cu2(bpma)2(µ-ta)2·H2O | tandfonline.com |

Coordination Polymers and Extended Metal Atom Chains

Oligo-α-pyridylamide ligands are particularly suited for the construction of coordination polymers and extended metal atom chains (EMACs). wikipedia.org These ligands can wrap around a linear array of metal ions, leading to the formation of "molecular wires." wikipedia.orgresearchgate.net

The deprotonated forms of these ligands, often generated in situ using organolithium reagents, readily react with transition metal salts to form EMACs. mdpi.com These structures can contain a variable number of metal atoms, with the length of the chain often dictated by the number of donor atoms in the ligand. wikipedia.org For instance, oligo-α-pyridylamido ligands have been used to synthesize EMACs containing up to eleven nickel atoms. wikipedia.org

The resulting EMACs can exhibit interesting magnetic and electronic properties, including metal-metal bonding. mdpi.comresearchgate.net For example, a linear triiron(II) species stabilized by the doubly-deprotonated form of an oligo-α-pyridylamido proligand was found to have a very short Fe-Fe distance and a high-spin ground state. mdpi.com These properties make EMACs promising candidates for applications in molecular electronics and as single-molecule magnets. mdpi.comunimore.it

Role of Ligands in Catalysis

Ligands derived from (2-pyridylmethyl)amine, the protonated form of this compound, play a crucial role in the development of transition metal catalysts for a variety of chemical transformations. The resulting polydentate ligands, such as tris(2-pyridylmethyl)amine (TPA or TPMA), form stable complexes with a range of transition metals, enabling catalytic activities that are central to green energy solutions and intricate chemical synthesis. rsc.orgresearchgate.net The tripodal geometry enforced by the TPA ligand upon metal coordination is a key feature, creating stable yet reactive complexes. rsc.orgresearchgate.net These ligands have been instrumental in advancing the fields of hydrogen evolution, carbon-carbon bond cleavage, and light-activated molecular release.

Hydrogen Evolution Reactions

The generation of hydrogen (H₂) from water is a cornerstone of future clean energy economies, and molecular catalysts are essential for promoting this reaction efficiently. nih.gov Cobalt complexes featuring polypyridine ligands, particularly those based on the tris(2-pyridylmethyl)amine (TPMA) scaffold, have emerged as competent and tunable catalysts for the hydrogen evolution reaction (HER). nih.govunipd.it These systems typically operate under photochemical conditions, requiring a photosensitizer, such as [Ru(bpy)₃]²⁺, to absorb light and a sacrificial electron donor, like ascorbic acid, to provide the necessary electrons. rsc.orgrsc.org